N-(propan-2-ylideneamino)pyridin-2-amine
Description
N-(propan-2-ylideneamino)pyridin-2-amine is a Schiff base derived from the condensation of 2-aminopyridine and acetone. Structurally, it features a pyridine ring linked to an imine group (-C=N-) attached to an isopropylidene moiety (propan-2-ylidene). This compound belongs to a broader class of pyridinyl Schiff bases, which are widely studied for their coordination chemistry, biological activities, and applications in medicinal chemistry . Unlike aromatic Schiff bases (e.g., benzylidene derivatives), its aliphatic imine group may confer distinct physicochemical properties, such as enhanced solubility or altered electronic characteristics.
Properties
CAS No. |
19848-72-7 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)pyridin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-7(2)10-11-8-5-3-4-6-9-8/h3-6H,1-2H3,(H,9,11) |
InChI Key |
OFYFYHPWFDCWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=CC=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-ylideneamino)pyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the condensation reaction between 2-aminopyridine and acetone under acidic conditions, which leads to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(propan-2-ylideneamino)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
N-(propan-2-ylideneamino)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(propan-2-ylideneamino)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of N-(propan-2-ylideneamino)pyridin-2-amine
Key Observations:
- Aromatic vs. Aliphatic Imine Groups: Compounds with aromatic substituents (e.g., hydroxyl, nitro, methoxy) exhibit stronger biological activities due to increased π-π stacking and hydrogen-bonding interactions. For example, N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine shows higher antimicrobial activity than the parent compound .
- Metal Coordination : The pyridinyl-imine scaffold in (E)-N-((pyridin-2-yl)methylene)pyridin-2-amine forms stable complexes with transition metals, enhancing antibacterial activity (Cu²⁺ > Fe³⁺ > Ag⁺) . The target compound’s isopropylidene group could modify ligand geometry, affecting metal-binding efficiency.
Table 2: Activity Profiles of Selected Analogues
Comparison with this compound:
- While aromatic Schiff bases dominate in antimicrobial and anthelmintic applications, the target compound’s aliphatic imine may prioritize metabolic stability or reduced cytotoxicity.
- The absence of electron-withdrawing groups (e.g., -NO₂) likely reduces its antimicrobial potency compared to nitro-substituted analogues .
Physicochemical Properties
Table 3: NMR and Spectral Data
Notes:
- The imine proton (-CH=N-) in aromatic Schiff bases resonates at δ 8.55–8.62 ppm, whereas aliphatic imines (e.g., propan-2-ylidene) are expected downfield due to reduced conjugation .
- The isopropyl group in N-(pyridin-2-ylmethyl)propan-2-amine shows characteristic ¹H NMR signals at δ 1.05 ppm, suggesting similar splitting patterns for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
